2-Chloro-4-fluorobenzo[d]oxazole
Overview
Description
2-Chloro-4-fluorobenzo[d]oxazole is a heterocyclic aromatic compound with the molecular formula C7H3ClFNO. It is a derivative of benzoxazole, where the benzene ring is fused with an oxazole ring, and it contains chlorine and fluorine substituents at the 2 and 4 positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluorobenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with 2-chloro-4-fluorobenzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate amide, which then cyclizes to form the benzoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires optimization of reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluorobenzo[d]oxazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
2-Chloro-4-fluorobenzo[d]oxazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluorobenzo[d]oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzoxazole: Lacks the fluorine substituent, which can affect its reactivity and properties.
4-Fluorobenzoxazole: Lacks the chlorine substituent, leading to different chemical behavior.
2-Chloro-5-fluorobenzoxazole: Similar structure but with the fluorine substituent at the 5 position instead of the 4 position.
Uniqueness
2-Chloro-4-fluorobenzo[d]oxazole is unique due to the presence of both chlorine and fluorine substituents, which can influence its electronic properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
2-chloro-4-fluoro-1,3-benzoxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO/c8-7-10-6-4(9)2-1-3-5(6)11-7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBASZTHGTVVIGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(O2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596951 | |
Record name | 2-Chloro-4-fluoro-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80596951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1163123-39-4 | |
Record name | 2-Chloro-4-fluoro-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80596951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-fluoro-1,3-benzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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